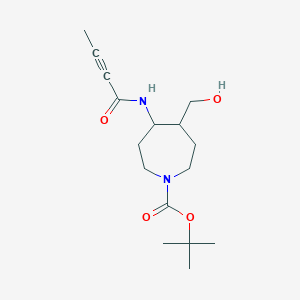

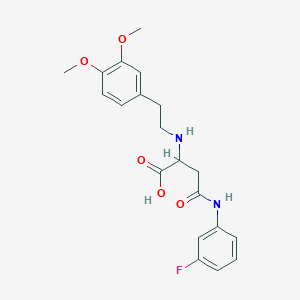

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

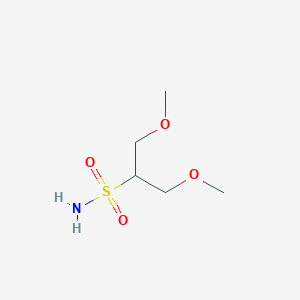

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid, also known as DOF or DOFMAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DOFMAA is a derivative of the amino acid phenylalanine and has been found to have several interesting properties that make it a valuable tool in scientific studies.

Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

Research on structurally related compounds has focused on their synthesis, molecular structure, and spectroscopic properties. For example, studies involving compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have delved into their synthesis, vibrational wavenumbers, molecular electrostatic potential maps, and analyses such as HOMO and LUMO to determine charge transfer within molecules. These studies provide insights into the stability of molecules arising from hyper-conjugative interactions and charge delocalization, as highlighted by Rahul Raju et al. (2015) in their work on the FT-IR spectrum, molecular structure, and vibrational analysis of related compounds (Rahul Raju et al., 2015).

Spectroscopic and Supramolecular Studies

Further research on derivatives of chloramphenicol, for instance, reveals significant insights into hydrogen bonding and the role of non-conventional hydrogen bonds in stabilizing molecular structures, as examined through vibrational spectroscopy (Raman and infrared) and supported by DFT calculations. This approach aids in understanding the supramolecular arrangements and interactions within crystalline structures (R. F. Fernandes et al., 2017).

Synthetic Applications and Biological Activity

Research involving the synthesis and characterization of novel compounds, such as those incorporating the 4-oxobutanoic acid moiety, explores their potential applications, including in the development of sensitive assays for detecting residues in agricultural samples or as probes for bioimaging and diagnostics. For instance, the development of a sensitive ELISA for analyzing organophosphorus insecticides in fruit samples showcases the utility of synthesizing haptens with a structural resemblance to the target compound, demonstrating the broad applicability of such chemical frameworks in analytical chemistry (Qi Zhang et al., 2008).

Drug Design and Molecular Docking

The exploration of non-steroidal anti-inflammatory drugs (NSAIDs) as donor ligands in organotin(IV) derivatives highlights another dimension of research, focusing on the synthesis, spectroscopic characterization, and investigation of biological applications. This line of work examines the potential of structurally related compounds in medicinal chemistry, including their interactions with biological targets and the implications for drug design and development (S. Shahzadi et al., 2005).

Propriétés

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(3-fluoroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEJOJWPCMDAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)

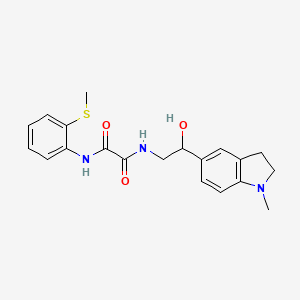

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide](/img/structure/B2829372.png)

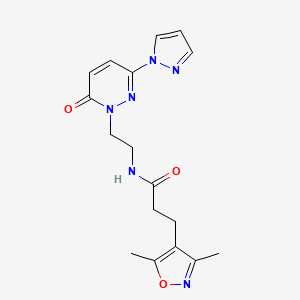

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2829378.png)

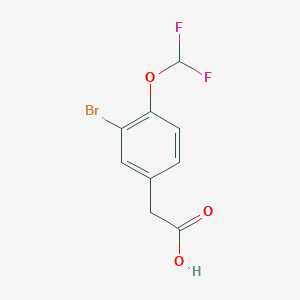

![N-(2,6-difluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829381.png)